molecular formula C15H20O B14788017 (8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran

(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran

Cat. No.: B14788017
M. Wt: 216.32 g/mol
InChI Key: TYPSVDGIQAOBAD-AWKYBWMHSA-N
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Description

(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzofbenzofuran is a complex organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by its unique structural features, including multiple methyl groups and a hexahydrobenzo ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzofbenzofuran involves several steps, typically starting with the formation of the benzofuran core. One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

Industrial Production Methods

Industrial production of benzofuran derivatives often involves catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed cycloisomerization are commonly used to construct the benzofuran core. These methods are advantageous due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzofbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Fully saturated benzofuran derivatives

    Substitution: Halogenated, nitrated benzofuran derivatives

Scientific Research Applications

(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzofbenzofuran has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents due to its diverse pharmacological activities.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of (8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzofbenzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-arylbenzofurans: Benzofuran derivatives with aryl groups at the 2-position, known for their biological activities.

    Benzothiophene: A sulfur analog of benzofuran with similar chemical properties.

Uniqueness

(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzofbenzofuran is unique due to its specific structural features, including the hexahydrobenzo ring system and multiple methyl groups. These features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran

InChI

InChI=1S/C15H20O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h9,13H,1,4-8H2,2-3H3/t13?,15-/m1/s1

InChI Key

TYPSVDGIQAOBAD-AWKYBWMHSA-N

Isomeric SMILES

CC1=COC2=C1CC3C(=C)CCC[C@@]3(C2)C

Canonical SMILES

CC1=COC2=C1CC3C(=C)CCCC3(C2)C

Origin of Product

United States

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